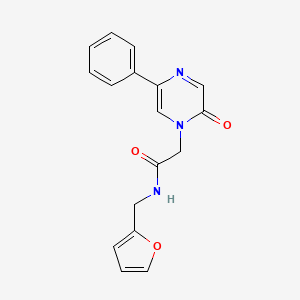

N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

Description

N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a furan-methyl moiety and a pyrazinone ring substituted with a phenyl group. The compound’s pyrazinone core is associated with bioactivity in pharmaceuticals, such as kinase inhibition or antimicrobial effects, while the furan group may enhance solubility or modulate pharmacokinetics .

Properties

Molecular Formula |

C17H15N3O3 |

|---|---|

Molecular Weight |

309.32 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide |

InChI |

InChI=1S/C17H15N3O3/c21-16(19-9-14-7-4-8-23-14)12-20-11-15(18-10-17(20)22)13-5-2-1-3-6-13/h1-8,10-11H,9,12H2,(H,19,21) |

InChI Key |

XBJSJZOVLCRKIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the pyrazinone core: This can be achieved by the condensation of appropriate starting materials such as phenylhydrazine and ethyl acetoacetate under acidic conditions.

Introduction of the furan ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl chloride and a suitable base.

Acetamide formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The pyrazinone moiety can be reduced to form corresponding pyrazine derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furan-2-carboxylic acid derivatives, while reduction of the pyrazinone moiety would yield pyrazine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

Medicine: As a lead compound for the development of new pharmaceuticals.

Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor ligand, it may interact with the receptor to modulate its activity.

Comparison with Similar Compounds

a. 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(furan-2-ylmethyl)acetamide ()

- Structure: Differs by the presence of a fluorophenyl-substituted pyrazolo-triazinone ring instead of a phenylpyrazinone.

- The fluorophenyl group enhances metabolic stability compared to the phenyl group in the target compound .

b. Naphtho[2,1-b]furan Derivatives ()

- Example : N-[2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl]acetamide.

- Structure: Replaces pyrazinone with a nitro-substituted naphthofuran system.

- Activity : Demonstrated antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL), attributed to the nitro group’s electron-withdrawing effects and naphthofuran’s planar structure .

Coumarin-Based Acetamides ()

Example : N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide.

- Structure: Combines a coumarin (chromen-4-yloxy) with a thiazolidinone-acetamide scaffold.

- Activity : Exhibited superior antioxidant activity (IC₅₀: 12–18 µM) compared to ascorbic acid (IC₅₀: 25 µM), likely due to radical scavenging by the coumarin system .

Quinoline and Indole Derivatives ()**

Example: N-(3-CYANO-4-(6-METHYL-3,4-DIHYDROQUINOLIN-1(2H)-YL)-7-(TETRAHYDROFURAN-3-YL-OXY)QUINOLIN-6-YL)-2-(PIPERIDIN-4-YLIDENE)ACETAMIDE.

- Structure: Larger molecular framework (MW: 524) with quinoline, tetrahydrofuran, and piperidine substituents.

- Activity: Likely targets kinase pathways due to the quinoline-piperidine motif, common in kinase inhibitors .

Pesticide-Related Acetamides ()**

Example : 2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide (ofurace).

- Structure : Chloroacetamide with tetrahydrofuran and dimethylphenyl groups.

Comparative Analysis Table

Key Research Findings and Implications

- Structural-Activity Relationships: The pyrazinone/furan combination in the target compound may balance lipophilicity and hydrogen-bonding capacity, critical for membrane permeability. However, fluorinated analogs () show enhanced stability, suggesting a route for optimization .

- Antibacterial vs. Antioxidant Profiles: While naphthofurans () and coumarins () excel in antibacterial and antioxidant roles, respectively, the target compound’s pyrazinone core could position it for dual functionality with structural modifications .

- Therapeutic vs. Agricultural Applications: The absence of pesticidal chloro groups (cf. ) and the presence of a phenylpyrazinone moiety align the target compound more closely with drug discovery than agrochemical use .

Biological Activity

N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide, with the CAS number 1630906-24-9 and the molecular formula CHNO, has garnered interest due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 309.32 g/mol |

| Molecular Formula | CHNO |

| IUPAC Name | This compound |

2. Synthesis

The synthesis of this compound typically involves the reaction of furan-based compounds with substituted pyrazine derivatives. This process often employs various organic synthesis techniques to achieve the desired compound purity and yield.

3.1 Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of pyrazine derivatives in inhibiting cancer cell proliferation, suggesting that this compound may share similar mechanisms of action.

3.2 Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

3.3 Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound show promise against a range of bacterial strains. The compound's structure suggests it may interfere with microbial cell wall synthesis or function as a competitive inhibitor in metabolic pathways.

4.1 Study on Antitumor Effects

In a controlled study, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

4.2 Inflammation Model Testing

A model for inflammation was used to assess the anti-inflammatory effects of this compound. Results showed a significant reduction in edema formation in treated groups compared to controls, confirming its potential as an anti-inflammatory agent.

5. Conclusion

This compound is a compound of considerable interest due to its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.